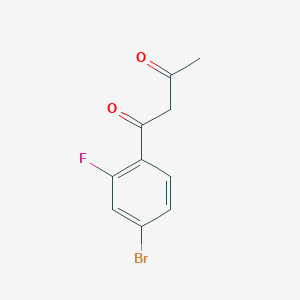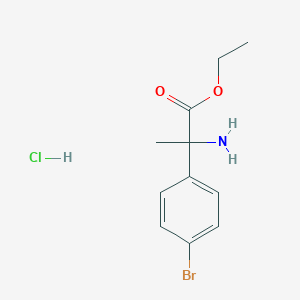
1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one is a chemical compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is known for its unique structural features, including a fluorine atom and an isobutoxy group attached to a phenyl ring, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and isobutyl bromide.
Reaction Conditions: The initial step involves the alkylation of 4-fluorophenol with isobutyl bromide in the presence of a base like potassium carbonate to form 4-fluoro-3-isobutoxyphenol.
Formation of Propanone: The next step involves the Friedel-Crafts acylation of 4-fluoro-3-isobutoxyphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and isobutoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Fluoro-3-isobutoxyphenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Fluorophenyl)propan-1-one: Lacks the isobutoxy group, resulting in different chemical and biological properties.
1-(4-Isobutoxyphenyl)propan-1-one: Lacks the fluorine atom, affecting its reactivity and interactions.
1-(4-Chloro-3-isobutoxyphenyl)propan-1-one:
These comparisons highlight the uniqueness of this compound in terms of its structural features and resulting properties.
Propiedades
Número CAS |
1443346-19-7 |
|---|---|
Fórmula molecular |
C13H17FO2 |
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
1-[4-fluoro-3-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C13H17FO2/c1-4-12(15)10-5-6-11(14)13(7-10)16-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Clave InChI |
HPPGTZDCLNGBDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)F)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
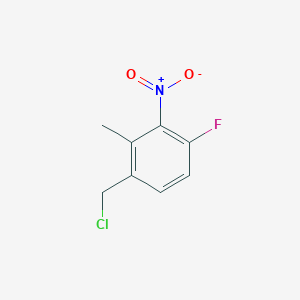

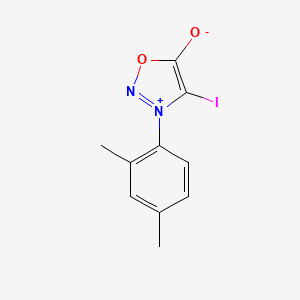
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
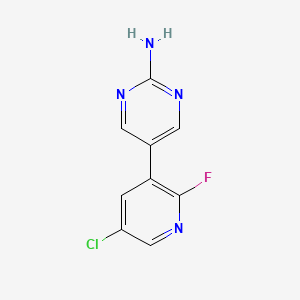
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)


